molecular formula C22H21FN2O5S B12503991 N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide

Katalognummer: B12503991
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: PFNVRCXHNLRTLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide is a chemical compound with the molecular formula C15H15FN2O4S It is characterized by the presence of a fluorophenyl group, a sulfonyl group, and two methoxyphenyl groups attached to a glycinamide backbone

Vorbereitungsmethoden

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide typically involves multiple steps, including the introduction of the fluorophenyl and methoxyphenyl groups, followed by the formation of the sulfonyl and glycinamide moieties. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: to introduce the fluorophenyl group.

    Sulfonylation reactions: to attach the sulfonyl group.

    Amidation reactions: to form the glycinamide backbone.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. The glycinamide backbone provides structural stability and flexibility, allowing the compound to adopt conformations that facilitate its biological activity.

Vergleich Mit ähnlichen Verbindungen

N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide can be compared with other similar compounds, such as:

  • N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]glycinamide
  • N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide
  • N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide

These compounds share structural similarities but differ in the substituents attached to the glycinamide backbone. The unique combination of fluorophenyl, sulfonyl, and methoxyphenyl groups in N2-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide contributes to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C22H21FN2O5S

Molekulargewicht

444.5 g/mol

IUPAC-Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H21FN2O5S/c1-29-19-9-5-17(6-10-19)24-22(26)15-25(18-7-11-20(30-2)12-8-18)31(27,28)21-13-3-16(23)4-14-21/h3-14H,15H2,1-2H3,(H,24,26)

InChI-Schlüssel

PFNVRCXHNLRTLY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.